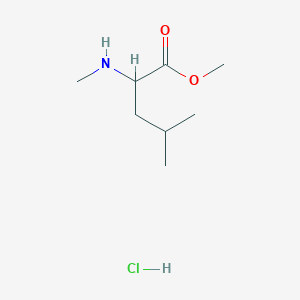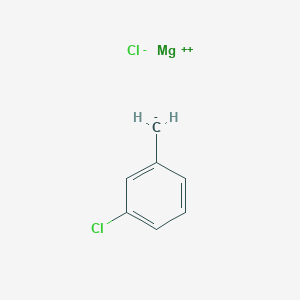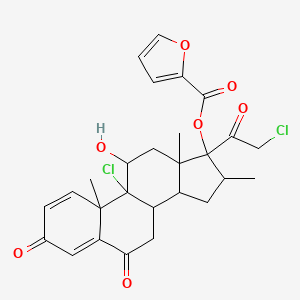
Neurodye DiBAC4(5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neurodye DiBAC4(5), also known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a sensitive membrane potential probe. It is widely used in scientific research to measure changes in cell membrane potential. This compound is particularly valuable due to its longer excitation and emission wavelengths, making it suitable for various fluorescence-based applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neurodye DiBAC4(5) involves the reaction of 1,3-dibutylbarbituric acid with pentamethine oxonol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires careful handling to avoid exposure to light and moisture .
Industrial Production Methods
Industrial production of Neurodye DiBAC4(5) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures and protected from light to maintain its stability .
化学反応の分析
Types of Reactions
Neurodye DiBAC4(5) primarily undergoes reactions related to its role as a membrane potential probe. These include:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its function as a voltage-sensitive dye.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving Neurodye DiBAC4(5) include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like DMSO are commonly used.
Major Products Formed
The major products formed from reactions involving Neurodye DiBAC4(5) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Neurodye DiBAC4(5) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study membrane potential changes in various chemical systems.
Biology: Employed in cell biology to monitor changes in
特性
IUPAC Name |
1,3-dibutyl-5-[5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIBXZWFVQCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
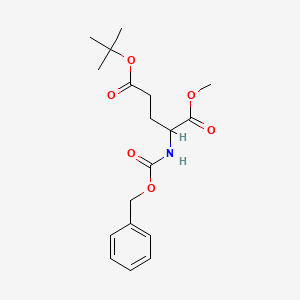
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid](/img/structure/B13385829.png)
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B13385837.png)
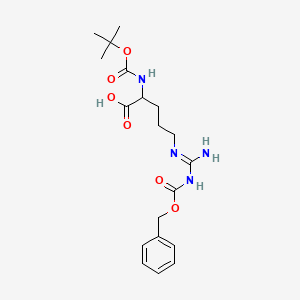
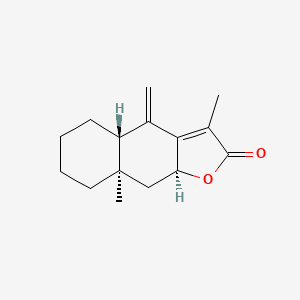
![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
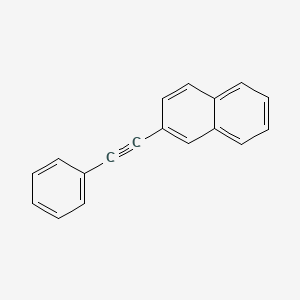
![7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole](/img/structure/B13385872.png)
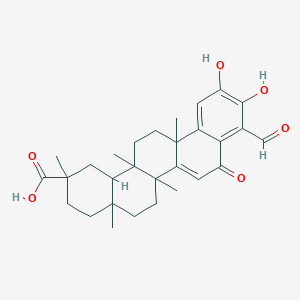

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
